1-[2-hydroxypropyl-[(3-methylphenyl)methyl]amino]propan-2-ol
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Overview
Description
1-[2-hydroxypropyl-[(3-methylphenyl)methyl]amino]propan-2-ol is an organic compound with a complex structure that includes both hydroxyl and amino functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-hydroxypropyl-[(3-methylphenyl)methyl]amino]propan-2-ol typically involves the reaction of 3-methylbenzylamine with an appropriate epoxide, such as propylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as substitution and reduction to achieve the final compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of catalysts and specific reaction conditions can enhance the production process, making it more cost-effective and scalable .
Chemical Reactions Analysis
Types of Reactions
1-[2-hydroxypropyl-[(3-methylphenyl)methyl]amino]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce different amines or alcohols .
Scientific Research Applications
1-[2-hydroxypropyl-[(3-methylphenyl)methyl]amino]propan-2-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[2-hydroxypropyl-[(3-methylphenyl)methyl]amino]propan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl and amino groups play a crucial role in these interactions, influencing the compound’s biological activity. The pathways involved may include metabolic processes and signal transduction mechanisms .
Comparison with Similar Compounds
Similar Compounds
1-Amino-2-methyl-2-propanol: Similar in structure but with different functional groups.
2-Hydroxy-2-methylpropiophenone: Shares the hydroxyl group but differs in the overall structure
Uniqueness
Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
1-[2-hydroxypropyl-[(3-methylphenyl)methyl]amino]propan-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-11-5-4-6-14(7-11)10-15(8-12(2)16)9-13(3)17/h4-7,12-13,16-17H,8-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RICIYQLEWHRWOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN(CC(C)O)CC(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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